beta-NETA

Choline acetyltransferase Enzyme inhibition Structure-activity relationship

Cholinergic researchers face a critical challenge: most ChAT inhibitors confound experiments by activating AChE or modulating receptors. beta-NETA (CAS 31059-54-8) is a noncompetitive, fluorescent ChAT inhibitor (IC50=76 μM) that does not activate AChE, unlike alpha-NETA (EC50=360 μM). • AChE-silent ChAT inhibition for clean organ bath & brain slice data • Intrinsic beta-naphthyl fluorescence enables direct imaging without secondary antibodies • Defined potency benchmark (76 μM) bridging alpha-NETA (9 μM) and beta-NEDA (1400 μM) for SAR studies Supplied as iodide salt, ≥98% purity, with global cold-chain shipping available.

Molecular Formula C16H20NO+
Molecular Weight 242.34 g/mol
Cat. No. B1201893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-NETA
Synonyms2-(alpha-naphthoyl)ethyltrimethylammonium iodide
2-(beta-naphthoyl)ethyltrimethylammonium iodide
2-naphthoylethyltrimethylammonium
Molecular FormulaC16H20NO+
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1
InChIInChI=1S/C16H20NO/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15/h4-9,12H,10-11H2,1-3H3/q+1
InChIKeyJOVXNHIPEIWDDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





beta-NETA Identity and Chemical Profile


beta-NETA (2-(beta-naphthoyl)ethyltrimethylammonium iodide; CAS 31059-54-8) is a quaternary ammonium compound that acts as a noncompetitive, stable, and fluorescent inhibitor of choline acetyltransferase (ChAT/ChA), the enzyme responsible for acetylcholine biosynthesis [1]. First characterized alongside its alpha-isomer (alpha-NETA) by Sastry et al. in 1988, beta-NETA belongs to the naphthoylethyltrimethylammonium class and carries the beta-naphthyl substituent that distinguishes it structurally and pharmacologically from the alpha-naphthyl isomer [2]. The compound is supplied as the iodide salt with molecular formula C₁₆H₂₀INO and molecular weight 369.24 g/mol [3].

Why Generic Substitution of beta-NETA Fails


Choline acetyltransferase inhibitors are not interchangeable probes. beta-NETA occupies a distinct position in the structure-activity landscape of naphthoylethyltrimethylammonium analogs: its beta-naphthyl orientation confers an I₅₀ of 76 μM for ChAT, which is 8.4-fold weaker than the alpha-isomer (alpha-NETA, 9 μM) but 18.4-fold more potent than its tertiary amine counterpart beta-NEDA (1400 μM) [1]. More critically, beta-NETA does not activate acetylcholinesterase—a property that distinguishes it from alpha-NETA, which activates AChE at high concentrations (EC₅₀ 360 μM) [2]. Substituting beta-NETA with alpha-NETA or other ChAT inhibitors without accounting for these quantitative differences in potency, enzyme selectivity, and off-target effects risks introducing confounds that undermine data reproducibility in cholinergic research.

beta-NETA Comparative Evidence Guide


ChAT Inhibitory Potency Comparison

In a head-to-head comparison of six naphthoylethyltrimethylammonium analogs, beta-NETA inhibited choline acetyltransferase (ChAT) with an I₅₀ of 76 μM, placing it intermediate in potency between alpha-NETA (9 μM), 9'-AETA (32 μM), and the tertiary amine beta-NEDA (1400 μM) [1]. All compounds were assayed under identical conditions using isolated enzyme with acetylcoenzyme A and choline as substrates and 10-minute reaction times to capture initial linear velocities. The quaternary ammonium compounds were consistently more potent than their tertiary counterparts, and the alpha-naphthyl moiety was preferred over the beta-naphthyl or 9'-anthryl moieties for enzyme alignment [1].

Choline acetyltransferase Enzyme inhibition Structure-activity relationship

Selectivity vs. Cholinesterases

At concentrations that effectively inhibit ChAT, beta-NETA exhibits no significant effect on cholinesterases (ChE) or acetylcholinesterase (AChE) [1]. Vendor-supplied IC₅₀ data indicate that beta-NETA inhibits ChE only at considerably higher concentrations (IC₅₀ ~40 μM) and weakly inhibits AChE (IC₅₀ ~1 mM) . In direct contrast, alpha-NETA activates acetylcholinesterase at high concentrations (EC₅₀ 360 μM) and inhibits cholinesterase only at 1100 μM [1]. This divergent profile means that alpha-NETA introduces bidirectional AChE modulation—activation followed by inhibition—whereas beta-NETA remains essentially inert toward AChE across a broad concentration range.

Enzyme selectivity Cholinesterase Acetylcholinesterase Off-target profiling

Muscarinic and Nicotinic Receptor Selectivity

Using isolated organ systems, Sastry et al. directly assessed both alpha- and beta-NETA for activity at muscarinic receptors, ganglionic nicotinic receptors, and skeletal muscular nicotinic receptors. At concentrations that inhibited ChAT, neither isomer produced significant effects at any of these receptor subtypes [1]. Additionally, neither compound inhibited carnitine acetyltransferase at ChAT-inhibitory concentrations. This comprehensive selectivity profiling was conducted using guinea pig longitudinal ileal muscle preparations and isolated enzyme systems, providing tissue-level validation that beta-NETA's effects on cholinergic function are mediated exclusively through ChAT inhibition rather than through direct receptor modulation [1].

Receptor profiling Muscarinic receptor Nicotinic receptor Selectivity

Functional Antagonism of Tissue Contractions

At concentrations exceeding their respective I₅₀ values for ChAT inhibition, both alpha- and beta-NETA antagonized acetylcholine-induced contractions in the guinea pig longitudinal ileal muscle. The ED₅₀ for this functional antagonism was 100 μM for beta-NETA versus 70–80 μM for alpha-NETA [1]. This 1.3- to 1.4-fold rightward shift in the concentration-response curve for beta-NETA indicates a wider functional separation between ChAT inhibition and non-specific smooth muscle effects. Both compounds also antagonized histamine- and KCl-induced contractions, indicating that at high concentrations these effects are not specific to cholinergic pathways [1].

Functional pharmacology Tissue contractility Therapeutic window

Intrinsic Fluorescence for ChAT Localization

Both alpha- and beta-NETA retain the fluorescent characteristics of their respective naphthyl moieties, enabling their use as direct fluorescent probes for ChAT localization studies [1]. The beta-naphthyl fluorophore of beta-NETA provides distinct excitation and emission properties compared to the alpha-naphthyl isomer, offering an alternative spectral window for multi-label imaging experiments. Sastry et al. explicitly noted this dual functionality—potent ChAT inhibition combined with intrinsic fluorescence—as a key advantage for localizing membrane-bound ChAT without requiring secondary detection reagents [1].

Fluorescent probe Enzyme localization Imaging

CAS Number Integrity and Isomer Verification

A significant practical challenge in procuring beta-NETA is the widespread vendor misassignment: CAS 31059-54-8 is listed by PubChem as 2-naphthoylethyltrimethylammonium (the beta-isomer), yet multiple commercial suppliers conflate this CAS number with alpha-NETA and report an IC₅₀ of 9 μM—a value that corresponds exclusively to the alpha-isomer in the primary literature [1][2]. The correct I₅₀ for beta-NETA (CAS 31059-54-8) is 76 μM for ChAT [3]. MedChemExpress and abmole correctly distinguish the two isomers, while other vendors list inconsistent potency data. Researchers must verify that the supplied compound matches the beta-naphthoyl structure and the expected inhibitory profile before use.

Chemical identity CAS registry Vendor sourcing Quality control

beta-NETA Best-Fit Application Scenarios


ChAT Inhibition with Cholinesterase Preservation

In isolated tissue or organ bath experiments—such as guinea pig ileum or brain slice preparations—where endogenous acetylcholinesterase activity is essential for terminating acetylcholine signals, beta-NETA is the preferred ChAT inhibitor because it does not activate AChE (unlike alpha-NETA, which activates AChE with EC₅₀ 360 μM) and only weakly inhibits ChE at concentrations well above its ChAT I₅₀ [1]. Researchers can apply beta-NETA at concentrations up to 76 μM to achieve 50% ChAT inhibition without perturbing the cholinergic hydrolysis baseline, enabling cleaner interpretation of acetylcholine synthesis-dependent phenomena.

Fluorescence-Based ChAT Localization

The intrinsic fluorescence of beta-NETA's beta-naphthyl moiety allows direct visualization of ChAT distribution in fixed or live tissue preparations without requiring secondary antibodies or conjugated probes [1]. This dual-function tool compound is particularly valuable for co-localization studies where spectral separation from common fluorophores (FITC, Texas Red) is critical—the beta-naphthyl emission may offer distinct spectral properties compared to the alpha-isomer, providing flexibility in multi-label imaging experimental designs.

SAR Studies: Moderate-Potency Reference

beta-NETA serves as an essential reference point in SAR campaigns aimed at developing novel ChAT inhibitors. Its I₅₀ of 76 μM, positioned between the high-potency alpha-NETA (9 μM) and the low-potency beta-NEDA (1400 μM), establishes a defined potency benchmark for evaluating new chemical entities [2]. The compound's noncompetitive inhibition mechanism, stability, and well-characterized selectivity profile make it a reliable positive control for screening libraries where compounds with intermediate potency are of interest.

Non-Neuronal Acetylcholine Function Studies

In non-neuronal tissues where acetylcholine acts as a local signaling molecule (e.g., placenta, epithelial cells, immune cells), beta-NETA enables selective interrogation of ChAT-dependent acetylcholine synthesis without the confounding effects of direct muscarinic or nicotinic receptor modulation [1]. The receptor-inert profile at ChAT-inhibitory concentrations ensures that any observed functional changes can be attributed specifically to reduced acetylcholine production rather than to off-target receptor interactions.

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